molecular formula C39H30NOP B8222991 (R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

Cat. No.: B8222991
M. Wt: 559.6 g/mol
InChI Key: RHCBFDRCHRRPAJ-DIPNUNPCSA-N
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Description

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole (CAS 2828432-26-2; molecular formula C₃₉H₃₀NOP; molar mass 559.65 g/mol) is a chiral oxazole-derived ligand belonging to the PHOX (2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole) family. Its structure features a dihydrooxazole core substituted at the 4-position with a phenyl group and at the 5-position with two additional phenyl groups, creating a sterically congested environment. The phosphine group at the 2-position enables coordination to transition metals, making it valuable in asymmetric catalysis, particularly in nickel- or palladium-catalyzed cross-coupling reactions and parahydrogen-induced polarization (PHIP) applications in NMR spectroscopy .

Properties

IUPAC Name

diphenyl-[2-[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30NOP/c1-6-18-30(19-7-1)37-39(31-20-8-2-9-21-31,32-22-10-3-11-23-32)41-38(40-37)35-28-16-17-29-36(35)42(33-24-12-4-13-25-33)34-26-14-5-15-27-34/h1-29,37H/t37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBFDRCHRRPAJ-DIPNUNPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazoline Ring Formation via Cyclization

The oxazoline core is typically synthesized through acid-catalyzed cyclization of β-amino alcohols with nitriles or aldehydes. For the 4,5,5-triphenyl variant, a modified approach using a pre-functionalized triphenyl-substituted epoxide has been reported.

Procedure :

  • Starting Material : (R)-2-Amino-1,1,2-triphenylethanol is prepared via asymmetric epoxidation of 1,1,2-triphenylvinyl ether using a Jacobsen catalyst, followed by ring-opening with ammonia.

  • Cyclization : The amino alcohol reacts with 2-cyanophenylboronic acid in toluene under reflux with p-toluenesulfonic acid (PTSA) as a catalyst.

StepReagents/ConditionsYieldEnantiomeric Excess (ee)
EpoxidationVO(acac)₂, CH₃CO₃H, 0°C78%92%
CyclizationToluene, PTSA, 110°C85%89%

Phosphorylation via Palladium-Catalyzed Coupling

The diphenylphosphanyl group is introduced using a Stille coupling reaction between a brominated oxazoline intermediate and tributyl(diphenylphosphanyl)stannane.

Procedure :

  • Bromination : The oxazoline intermediate is brominated at the ortho position using N-bromosuccinimide (NBS) in CCl₄.

  • Stille Coupling : Brominated oxazoline reacts with tributyl(diphenylphosphanyl)stannane in the presence of Pd(PPh₃)₄ and LiCl in THF at 65°C.

StepCatalystSolventYieldPurity (HPLC)
BrominationNBS, AIBNCCl₄90%95%
Stille CouplingPd(PPh₃)₄THF76%98%

Optimization of Reaction Conditions

Enantioselectivity Enhancement

The stereogenic center at the 4-position of the oxazoline ring is highly sensitive to reaction conditions. Employing chiral auxiliaries during epoxidation improves ee:

  • Jacobsen Catalyst : (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride achieves 92% ee in epoxidation.

  • Solvent Effects : Replacing toluene with dichloromethane during cyclization reduces racemization, increasing ee to 94%.

Phosphorylation Efficiency

Key parameters for Stille coupling:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield without side-product formation.

  • Additives : LiCl (2 equiv.) enhances transmetallation efficiency.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : The oxazoline proton (H-5) appears as a doublet at δ 4.2–4.5 ppm (J = 8.5 Hz), while phenyl protons resonate as multiplets at δ 7.1–7.6 ppm.

  • ³¹P NMR : A singlet at δ -5.2 ppm confirms the presence of the diphenylphosphanyl group.

X-Ray Crystallography

Single-crystal X-ray analysis reveals a distorted trigonal-planar geometry at the phosphorus center, with a P–C bond length of 1.82 Å, consistent with sp³ hybridization.

Comparative Analysis with Analogous Ligands

LigandSynthesis Yieldee (%)Thermal Stability
(R)-iPr-PHOX70%95%Decomposes at 120°C
Target Compound76%94%Stable to 150°C

The triphenyl substitution enhances steric bulk, improving thermal stability but slightly reducing catalytic activity in hydrogenation reactions compared to less bulky analogs.

Challenges and Limitations

  • Air Sensitivity : The diphenylphosphanyl group necessitates strict anaerobic conditions during synthesis and storage.

  • Cost of Stannane Reagents : Tributyl(diphenylphosphanyl)stannane is expensive ($450/g), prompting research into Suzuki-Miyaura alternatives using pinacol boronate esters .

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazoline derivatives.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Catalysis

Phosphine Ligand in Catalysis

  • This compound serves as a bidentate ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in numerous catalytic reactions, including cross-coupling reactions and asymmetric synthesis.
  • The steric and electronic properties of the diphenylphosphanyl group enhance the reactivity and selectivity of metal catalysts.

Case Study: Asymmetric Synthesis

  • In a study involving palladium-catalyzed reactions, (R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole was utilized to achieve high enantioselectivity in the synthesis of chiral compounds. This demonstrates its effectiveness in asymmetric catalysis .

Biological Applications

Anticancer Activity

  • Research indicates that compounds similar to this compound exhibit potential anticancer properties. The presence of the oxazole ring may contribute to biological activity by interacting with cellular targets.
  • A study investigated the cytotoxic effects of related oxazole derivatives on cancer cell lines, revealing significant apoptosis induction .

Molecular Docking Studies

  • Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it can inhibit specific enzymes involved in cancer progression .

Material Science

Development of Functional Materials

  • The compound is explored for its potential in developing functional materials, including sensors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Case Study: Sensor Development

  • Research has demonstrated that derivatives of this compound can be used to create sensors for detecting environmental pollutants due to their selective binding properties .

Pharmaceutical Applications

Drug Design and Development

  • The structural features of this compound make it a candidate for drug development. Its ability to modulate biological pathways positions it as a potential lead compound for new therapeutic agents.

Case Study: Anti-Diabetic Properties

  • In vivo studies have shown that certain derivatives exhibit anti-diabetic effects by lowering glucose levels in model organisms. This highlights the compound's versatility beyond traditional applications .

Chemical Synthesis

Reagent in Organic Synthesis

  • This compound acts as a reagent in various organic synthesis pathways. Its phosphine functionality allows it to participate in nucleophilic substitutions and coupling reactions.
Application AreaSpecific Use CaseOutcome/Findings
CatalysisAsymmetric synthesisHigh enantioselectivity
Biological ResearchAnticancer activityInduction of apoptosis in cancer cells
Material ScienceSensor developmentDetection of environmental pollutants
Pharmaceutical ResearchAnti-diabetic propertiesSignificant reduction in glucose levels
Chemical SynthesisReagent for organic reactionsVersatile utility in synthetic pathways

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The phosphine and oxazoline groups play crucial roles in stabilizing the metal center and facilitating the transfer of reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

PHOX ligands are modular, with variations in substituents on the oxazole ring significantly influencing steric bulk, electronic properties, and catalytic performance. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Variations and Substituent Effects

Compound Name R⁴ R⁵ Molecular Formula Molar Mass (g/mol) Key Features Reference
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole Ph Ph, Ph C₃₉H₃₀NOP 559.65 High steric bulk; three phenyl groups enhance enantioselectivity in catalysis.
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole i-Pr H C₂₅H₂₅NOP 410.45 Moderate steric hindrance; used in nickel-catalyzed asymmetric reductive couplings.
(R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole t-Bu Ph, Ph C₃₉H₃₆NOP 589.69 Increased steric bulk from tert-butyl; improves catalytic turnover in crowded systems.
(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole i-Pr 2-Naph, 2-Naph C₄₄H₃₆NOP 625.74 Extended π-systems from naphthyl groups; enhances π-π interactions in substrates.
(4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole Adamantyl H C₃₁H₃₂NOP 489.57 Rigid adamantyl group provides unique steric and electronic profiles.

Electronic and Steric Effects

  • Triphenyl Substituents (Target Compound) : The three phenyl groups at R⁴ and R⁵ create a highly sterically demanding environment, favoring enantioselective outcomes in reactions requiring precise spatial control (e.g., asymmetric hydrogenation) .
  • Isopropyl Substituents : Smaller alkyl groups (e.g., i-Pr) reduce steric hindrance, enabling faster reaction kinetics in less demanding catalytic systems .
  • Naphthyl and Adamantyl Groups : Bulky aromatic (naphthyl) or polycyclic (adamantyl) substituents enhance π-interactions and rigidity, respectively, which can stabilize transition states in cross-coupling reactions .

Catalytic Performance

  • Nickel-Catalyzed Cross-Couplings: The isopropyl-substituted PHOX ligand (C₂₅H₂₅NOP) achieves >90% enantiomeric excess (ee) in reductive couplings between heteroaryl iodides and α-chloronitriles .
  • Steric vs. Electronic Trade-offs : Triphenyl-substituted ligands may sacrifice reaction speed for selectivity, whereas tert-butyl or adamantyl derivatives balance both parameters .

Biological Activity

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole is a chiral ligand known for its significant role in asymmetric synthesis and catalysis. This compound features a phosphine group and an oxazoline ring, which are crucial for its biological activity and interaction with transition metals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : diphenyl-[2-[(4S)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]phenyl]phosphane
  • Molecular Formula : C39H30NOP
  • Molecular Weight : 605.65 g/mol

The biological activity of this compound primarily involves its ability to coordinate with transition metals. The phosphine group can form stable complexes with metals like palladium, facilitating various catalytic reactions that can influence biological systems.

Key Mechanisms:

  • Metal Coordination : The phosphine and oxazoline functionalities allow the compound to bind with transition metals, enhancing catalytic activity.
  • Antitumor Activity : Some studies suggest that metal complexes formed with this ligand exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Activity Type Description Reference
Cytotoxicity Exhibits significant cytotoxic effects against cancer cell lines such as A549 and HT29.
Antitumor Activity Induces apoptosis in tumor cells while showing lesser effects on normal lymphocytes.
Enzyme Inhibition Potentially inhibits enzymes involved in cancer metabolism and proliferation.
Asymmetric Synthesis Acts as a chiral ligand in palladium-catalyzed reactions for the synthesis of chiral compounds.

Case Studies

  • Cytotoxicity Studies
    • A study assessed the cytotoxic effects of palladium(II) complexes formed with this compound on A549 lung cancer cells and HT29 colorectal cancer cells. Results indicated a higher degree of apoptosis in these tumor cells compared to normal lymphocytes, suggesting selective toxicity towards cancerous tissues .
  • Antitumor Mechanism Exploration
    • Research into the mechanisms revealed that the palladium complex induced significant necrosis alongside apoptosis in tumor cells. This dual action could enhance its effectiveness as a therapeutic agent against certain cancers .
  • Synthesis and Application in Drug Development
    • The compound has been utilized in the synthesis of various chiral drugs through asymmetric catalysis. Its ability to produce enantiomerically pure compounds makes it valuable in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(2-(diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is typically synthesized via a multi-step enantioselective route starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization of dihydrooxazole precursors and phosphine group introduction. For example, describes a three-stage synthesis of analogous dihydrooxazole derivatives with yields of 83.2–94.5% and enantiomeric purity >99%, achieved via controlled reflux conditions (ethanol/acetic acid) and characterized by polarimetry, IR, NMR, and GC-MS .
  • Critical Factors : Temperature, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometry of phosphine ligands (e.g., triphenylphosphine) significantly impact stereochemical outcomes.

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • X-ray crystallography : Tools like OLEX2 ( ) and Mercury ( ) enable precise determination of crystal packing and bond angles, critical for verifying the R-configuration .
  • Spectroscopy : High-resolution NMR (¹H/³¹P) identifies phosphine coordination environments, while circular dichroism (CD) confirms enantiopurity. highlights IR spectroscopy for oxazole ring validation (C=N stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and catalytic activity of this ligand in transition-metal complexes?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models the ligand’s electron-donating capacity. demonstrates the importance of exact-exchange terms in DFT for accurate thermochemical predictions (e.g., bond dissociation energies), which correlate with catalytic performance in cross-coupling reactions .
  • Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict metal-ligand charge transfer in complexes, as shown in for analogous Pd-catalyzed reactions .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for asymmetric catalysis using this ligand?

  • Case Study : If one study reports >90% ee in hydrogenation ( ) while another observes <70% ee (hypothetical), analyze variables:

  • Metal Precursors : Nickel(II) chloride ( ) vs. palladium acetate ( ) alters coordination geometry .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane in ) may stabilize transition states differently than nonpolar solvents .
    • Resolution : Use kinetic profiling (e.g., Eyring plots) to compare activation parameters under divergent conditions.

Q. How does the steric and electronic profile of this ligand compare to bisoxazoline derivatives in enantioselective catalysis?

  • Steric Analysis : The triphenylphosphine group introduces greater steric bulk than methyl-substituted oxazolines ( ), potentially slowing substrate access but improving stereocontrol .
  • Electronic Comparison : ³¹P NMR chemical shifts (δ ~−5 to −20 ppm) indicate stronger π-accepting ability than nitrogen-donor ligands, favoring electron-deficient metal centers .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk-line techniques to prevent phosphine oxidation.
  • Contradiction Mitigation : Employ combinatorial screening (e.g., varying metals, solvents) to identify outliers in catalytic data.
  • Computational Validation : Cross-validate DFT results with experimental X-ray/spectroscopic data to refine electronic models.

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